molecular formula C11H9Br2F3O2 B14065061 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one

1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one

Katalognummer: B14065061
Molekulargewicht: 389.99 g/mol
InChI-Schlüssel: MVBDWSMPOSNGBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a trifluoromethoxy group and a bromomethyl substituent

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a suitable phenyl precursor, followed by the introduction of the trifluoromethoxy group and the bromomethyl substituent. The reaction conditions often require the use of strong brominating agents and specific catalysts to achieve the desired product.

Analyse Chemischer Reaktionen

1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, strong bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atoms and the trifluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with other brominated phenyl compounds, such as:

    1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one: Lacks the bromomethyl substituent, resulting in different reactivity and applications.

    1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Eigenschaften

Molekularformel

C11H9Br2F3O2

Molekulargewicht

389.99 g/mol

IUPAC-Name

1-bromo-3-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H9Br2F3O2/c12-5-8-3-7(4-9(17)6-13)1-2-10(8)18-11(14,15)16/h1-3H,4-6H2

InChI-Schlüssel

MVBDWSMPOSNGBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC(=O)CBr)CBr)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.